ent-Entecavir-di-o-benzyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

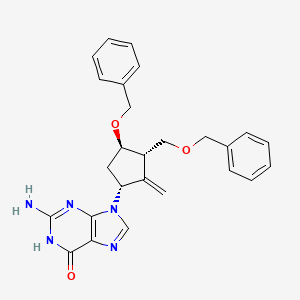

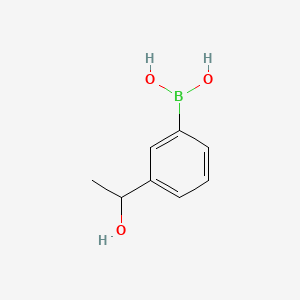

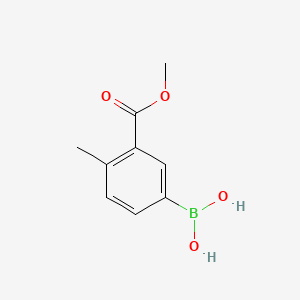

“ent-Entecavir-di-o-benzyl Ether” is a biochemical used for proteomics research . It is also known as Entecavir Impurity 1 . The molecular formula is C26H27N5O3 and the molecular weight is 457.52 .

Chemical Reactions Analysis

The specific chemical reactions involving “ent-Entecavir-di-o-benzyl Ether” are not detailed in the available resources. It is primarily used in proteomics research .Physical And Chemical Properties Analysis

The physical and chemical properties of “ent-Entecavir-di-o-benzyl Ether” include a molecular formula of C26H27N5O3 and a molecular weight of 457.52 . Further details about its physical and chemical properties are not provided in the available resources.Scientific Research Applications

Treatment of Hepatitis B

Entecavir is recommended for patients with acute-on-chronic liver failure (ACLF) associated with hepatitis B virus (HBV-ACLF). The efficacy and safety of tenofovir (TDF) and entecavir (ETV) in these patients remain unclear .

Proteomics Research

Ent-Entecavir-di-o-benzyl Ether is used as a biochemical for proteomics research .

Quantification of Entecavir

Entecavir (ENT) is quantified using spectrophotometric methods and an HPLC method in the presence of ENT degradation .

Synthesis of Iminosugars

An improved stereoselective synthesis of aminocyclopentitol V, which is part of the continued interest in glycosidase inhibitors, is reported .

Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones

A simple and efficient synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones via copper-promoted cascade reactions was developed .

Development of 2-aminothiazole

Several strategies are recognized for the structural refinement of 2-aminothiazole as well as modification of the attached group to 2-amino in 2-aminothiazole framework .

Mechanism of Action

Target of Action

ent-Entecavir-di-o-benzyl Ether primarily targets the hepatitis B virus (HBV) polymerase . This enzyme is crucial for the replication of HBV, facilitating the synthesis of viral DNA from RNA templates .

Mode of Action

The compound acts as a nucleoside analogue, mimicking the natural nucleoside deoxyguanosine triphosphate. By competing with this substrate, ent-Entecavir-di-o-benzyl Ether inhibits the HBV polymerase’s activities, including:

Biochemical Pathways

The inhibition of HBV polymerase disrupts the viral replication cycle, leading to a reduction in viral load. This action affects the following pathways:

- RNA transcription pathway : Preventing the transcription of viral RNA into DNA, thereby halting the production of new virions .

Pharmacokinetics

The pharmacokinetic profile of ent-Entecavir-di-o-benzyl Ether includes:

These properties ensure high bioavailability and effective concentration levels in the bloodstream, enhancing its antiviral efficacy.

Result of Action

At the molecular level, the compound’s action results in:

- Improvement in liver function : Reducing liver inflammation and damage associated with chronic HBV infection .

Action Environment

The efficacy and stability of ent-Entecavir-di-o-benzyl Ether can be influenced by environmental factors such as:

- Presence of other compounds : Potential interactions with other medications or substances that affect its absorption or excretion .

Overall, ent-Entecavir-di-o-benzyl Ether represents a potent antiviral agent with a well-defined mechanism of action against HBV, offering significant therapeutic benefits for patients with chronic hepatitis B.

: Information derived from general knowledge about nucleoside analogues and their mechanisms of action

properties

IUPAC Name |

2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVOOOAPHSWCR-YPAWHYETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Entecavir-di-o-benzyl Ether | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)